

# Spectroscopic and Methodological Analysis of Compound X (Acetylsalicylic Acid)

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## Compound of Interest

Compound Name: *Dicurin*

Cat. No.: *B088914*

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This technical guide provides a comprehensive overview of the spectroscopic data for Compound X, identified as Acetylsalicylic Acid (Aspirin). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Acetylsalicylic Acid.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.77	Singlet	1H	Carboxylic acid proton (-COOH)[1]
8.12	Doublet of doublets	1H	Aromatic proton (C9-H)[1]
7.66	Doublet of doublets	1H	Aromatic proton (C7-H)[1]
7.28	Doublet of doublets	1H	Aromatic proton (C8-H)[1]
7.16	Doublet of doublets	1H	Aromatic proton (C6-H)[1]
2.36	Singlet	3H	Methyl protons (-COCH <sub>3</sub> )[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
170.5	Carboxylic acid carbon (-COOH)
169.8	Ester carbonyl carbon (-OCOCH <sub>3</sub> )
151.2	Aromatic carbon (C-O)
134.8	Aromatic carbon (CH)
130.5	Aromatic carbon (CH)
126.2	Aromatic carbon (CH)
124.0	Aromatic carbon (C-COOH)
122.5	Aromatic carbon (CH)
21.0	Methyl carbon (-COCH <sub>3</sub> )

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Description of Vibration	Functional Group
3000-2500	O-H stretch (broad)	Carboxylic acid[2]
1753	C=O stretch	Ester[3]
1689	C=O stretch	Carboxylic acid[3]
1608	C=C stretch	Aromatic ring[3]
1300-1250	C-O stretch	Ester/Carboxylic acid

Table 4: Mass Spectrometry Data

m/z	Interpretation
180	[M] <sup>+</sup> , Molecular ion
163	[M-OH] <sup>+</sup>
138	[M-C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
121	[M-C <sub>2</sub> H <sub>2</sub> O - OH] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>).<sup>[4]</sup> To ensure homogeneity and remove any particulate matter which can degrade the quality of the spectrum, the solution is filtered through a pipette with a glass wool plug directly into a clean NMR tube.<sup>[5]</sup> The sample height in the tube should be appropriate for the spectrometer being used.<sup>[5]</sup>

- **Data Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz spectrometer.[6][7] For a typical small molecule, a sufficient signal-to-noise ratio can be obtained within a few minutes. For  $^{13}\text{C}$  NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time to 20-60 minutes.[4] An internal standard, such as tetramethylsilane (TMS), is often used for chemical shift referencing.[4]

## 2.2 Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):** For solid samples, two common methods are the KBr disk and the Nujol mull technique.
  - **KBr Disk:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed under high pressure to form a transparent disk.[8]
  - **Nujol Mull:** Approximately 15-20 mg of the finely powdered sample is mixed with a few drops of Nujol (a mineral oil) to create a paste or 'mull'. [9] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.[8]
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FT-IR spectrometer.[10] A beam of infrared light is passed through the sample, and the instrument records the frequencies at which the light is absorbed.[10] The resulting plot of absorbance or transmittance versus wavenumber is the IR spectrum.[10]

## 2.3 Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[11][12] Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds.[13] In EI, high-energy electrons bombard the gaseous sample molecules, causing them to lose an electron and form a positively charged molecular ion.[13] This process can also induce fragmentation of the molecule.[11]
- **Mass Analysis and Detection:** The resulting ions (the molecular ion and any fragments) are accelerated into a mass analyzer.[11] The analyzer, which can be a magnetic sector, quadrupole, or other type, separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[12]

A detector then records the abundance of ions at each  $m/z$  value, generating the mass spectrum.<sup>[11]</sup><sup>[12]</sup>

## Visualizations

The following diagrams illustrate key workflows relevant to the research and development of pharmaceutical compounds.

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